1-(3-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(3-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde is an organic compound that features a cyclopropane ring substituted with a hydroxy-methylbutyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane derivatives with appropriate reagents to introduce the hydroxy-methylbutyl group and the aldehyde functionality. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
1-(3-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxy-methylbutyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the hydroxy-methylbutyl group, making it less complex.
1-(3-Hydroxy-3-methylbutyl)cyclopropane: Lacks the aldehyde group, affecting its reactivity.
Cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness
1-(3-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde is unique due to the presence of both the hydroxy-methylbutyl group and the aldehyde functionality. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H16O2 |
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Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(3-hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-8(2,11)3-4-9(7-10)5-6-9/h7,11H,3-6H2,1-2H3 |
InChI Key |
VDYDYDAWNBSRSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1(CC1)C=O)O |
Origin of Product |
United States |
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